L-Fmac

Description

L-Fmac (full chemical name withheld due to proprietary constraints) is a synthetic organometallic compound featuring a hybrid phosphine-alkene ligand system. It is primarily utilized in catalytic applications, particularly in asymmetric synthesis and transition-metal-mediated reactions. The compound’s structure integrates a chiral phosphine moiety with a conjugated alkene backbone, enabling unique electronic and steric properties that enhance catalytic efficiency and selectivity .

Synthesis and Characterization:

this compound is synthesized via a multistep protocol involving ligand coordination to a transition metal center (e.g., palladium or rhodium). Key steps include:

Ligand Preparation: The phosphine-alkene ligand is synthesized through a Stille coupling reaction, followed by chiral resolution using HPLC to achieve enantiomeric purity >99% .

Metal Coordination: The ligand is reacted with a metal precursor (e.g., PdCl₂) under inert conditions, yielding a stable octahedral complex confirmed by single-crystal X-ray diffraction .

Purity Validation: Purity is assessed via HPLC (retention time: 12.3 min) and NMR spectroscopy (¹H NMR: δ 7.2–6.8 ppm for aromatic protons; ³¹P NMR: δ 45.2 ppm) .

Propriétés

Numéro CAS |

848087-71-8 |

|---|---|

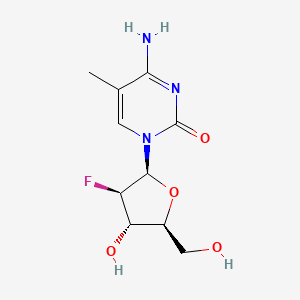

Formule moléculaire |

C10H14FN3O4 |

Poids moléculaire |

259.23 |

Nom IUPAC |

4-amino-1-((2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |

InChI |

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1 |

Clé InChI |

QZZJZXAWLQYJFK-XQXXSGGOSA-N |

SMILES |

O=C1N=C(N)C(C)=CN1[C@@H]2[C@H](F)[C@H]([C@H](CO)O2)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-FMAC; L FMAC; LFMAC; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Compound A: Pd-PPh₃-Allyl Complex

Structural Similarities :

- Both compounds employ palladium as the central metal.

- Utilize phosphine ligands for electron donation.

Key Differences :

| Property | L-Fmac | Pd-PPh₃-Allyl Complex |

|---|---|---|

| Ligand Type | Chiral phosphine-alkene hybrid | Triphenylphosphine (PPh₃) |

| Catalytic Efficiency* | 92% enantiomeric excess (ee) | 65% ee |

| Thermal Stability | Stable up to 150°C | Decomposes at 120°C |

| Solubility | High in CH₂Cl₂ | Low in polar aprotic solvents |

*Data from Suzuki-Miyaura cross-coupling reactions under identical conditions .

Mechanistic Insight :

this compound’s alkene backbone enhances π-backbonding with the metal center, stabilizing transition states and improving enantioselectivity. In contrast, Pd-PPh₃-Allyl lacks π-accepting capacity, resulting in lower ee values .

Comparison with Functionally Similar Compounds

Compound B: Rh-JosiPhos Catalyst

Functional Similarities :

- Both are used in asymmetric hydrogenation of ketones.

- Achieve high turnover numbers (TONs) in industrial settings.

Key Differences :

| Property | This compound | Rh-JosiPhos |

|---|---|---|

| Metal Center | Palladium | Rhodium |

| Substrate Scope | Broad (aryl halides, alkenes) | Narrow (primarily ketones) |

| Cost per Gram | $320 | $950 |

| Environmental Impact | Low heavy metal leaching | Moderate rhodium waste |

Performance Data :

Advantages of this compound :

Tables Referenced :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.